molecular formula C13H14Cl2O3 B1326363 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one CAS No. 884504-47-6

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Cat. No. B1326363
CAS RN: 884504-47-6
M. Wt: 289.15 g/mol
InChI Key: SBZJQOOFXZBMOV-UHFFFAOYSA-N
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Description

The compound 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a chemical that would likely exhibit interesting properties due to the presence of dichlorophenyl and dioxanyl groups attached to a propanone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the characteristics that 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one might possess.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a substituted acetophenone with an aldehyde in the presence of a catalyst, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one could potentially be carried out through a similar condensation reaction between the appropriate acetophenone and aldehyde derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one has been confirmed using techniques such as IR spectroscopy and single crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters of the molecule, which are often in good agreement with computational values obtained from methods like Density Functional Theory (DFT).

Chemical Reactions Analysis

While the provided papers do not detail specific reactions for the compound , they do discuss the reactivity of similar molecules. For instance, the presence of a triazole ring in the synthesized derivatives in paper suggests that the compound could participate in various chemical reactions, potentially including nucleophilic substitution or addition reactions due to the presence of electron-withdrawing groups like chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one can be inferred from computational studies. The vibrational wavenumbers, hyperpolarizability, and infrared intensities of such compounds are typically reported, providing insights into their stability and electronic properties . The HOMO and LUMO analysis, as well as the Molecular Electrostatic Potential (MEP) map, can reveal information about the charge distribution and potential sites of reactivity . The negative regions in the MEP map are usually localized over electronegative atoms, indicating potential sites for nucleophilic attack, while positive regions are localized on the phenyl rings, which could be sites for electrophilic attack.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to "1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one" have been synthesized through various chemical reactions, including base-catalyzed Claisen-Schmidt condensation and reactions involving chlorination and esterification processes. These synthesis processes have enabled the creation of derivatives with potential for further chemical modification and application in different research fields. The characterization of these compounds typically involves techniques such as FT-IR, NMR, mass spectral analysis, and X-ray diffraction, providing detailed insights into their molecular structures and confirming the successful synthesis of the desired compounds (Salian et al., 2018), (Naveen et al., 2018).

Applications in Scientific Research

The synthesized compounds have found applications in various scientific research areas, including the study of their antifungal activities, structural analysis through Hirshfeld surface analysis, and examination of their intermolecular interactions. Some derivatives have shown significant biological activity, suggesting potential uses in developing new antifungal agents and materials with specific antibacterial properties against anaerobic bacteria (Ruan et al., 2011), (Dickens et al., 1991). Additionally, these compounds' ability to form specific structures, such as 1,2-dioxanes, under certain reactions, highlights their versatility and potential for further exploration in materials science (Nishino et al., 1991).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZJQOOFXZBMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646054
Record name 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

CAS RN

884504-47-6
Record name 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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